N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS No.: 887221-38-7
Cat. No.: VC5792801
Molecular Formula: C26H25N5O4S
Molecular Weight: 503.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887221-38-7 |
|---|---|
| Molecular Formula | C26H25N5O4S |
| Molecular Weight | 503.58 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C26H25N5O4S/c1-17-8-11-19(12-9-17)36(32,33)26-25-28-24(20-6-4-5-7-21(20)31(25)30-29-26)27-15-14-18-10-13-22(34-2)23(16-18)35-3/h4-13,16H,14-15H2,1-3H3,(H,27,28) |
| Standard InChI Key | FBUGIVOKIUDAGY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Architecture and Structural Significance
Molecular Composition and Bonding Patterns
The compound (C₂₆H₂₆N₄O₄S; molecular weight 490.58 g/mol) features a fused bicyclic system comprising a triazole ring annulated to a quinazoline framework. The 1,2,3-triazolo[1,5-a]quinazoline core provides a rigid planar structure that facilitates π-π stacking interactions with aromatic residues in biological targets. Key structural elements include:
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3-Position Substituent: A 4-methylbenzenesulfonyl group (-SO₂-C₆H₄-CH₃) introduces strong electron-withdrawing characteristics, enhancing the compound's ability to participate in charge-transfer interactions.
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5-Position Substituent: The N-[2-(3,4-dimethoxyphenyl)ethyl] side chain contributes both hydrophobicity (via methoxy groups) and hydrogen-bonding capacity (through the ethylamine linker) .
The spatial arrangement of these groups creates a molecular topography that complements the binding pockets of various enzyme targets, particularly protein kinases and inflammatory mediators.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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Aromatic Region: Multiplets between δ 6.7–8.2 ppm correspond to the quinazoline and benzenesulfonyl protons.
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Methoxy Groups: Sharp singlets at δ 3.8–3.9 ppm confirm the presence of two methoxy substituents on the phenyl ring .
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Ethyl Linker: A triplet at δ 2.8 ppm (CH₂NH) and quartet at δ 3.5 ppm (Ar-CH₂) validate the ethylamine side chain .
Mass spectrometric analysis typically shows a molecular ion peak at m/z 490.58 (M⁺) with characteristic fragmentation patterns arising from cleavage of the sulfonyl group and triazole ring.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Protocol
The compound is synthesized through a convergent approach combining:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with formamide derivatives under microwave irradiation (150°C, 30 min) yields the quinazolin-4-amine precursor.
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Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring, with reaction optimization studies showing 78% yield at 60°C in DMF.
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Sulfonylation: Treatment with 4-methylbenzenesulfonyl chloride in dichloromethane (0°C → rt, 12 h) installs the sulfonyl group with >90% efficiency.
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Side Chain Incorporation: Nucleophilic aromatic substitution with 2-(3,4-dimethoxyphenyl)ethylamine completes the synthesis, requiring strict pH control (pH 8.5–9.0) to prevent N-oxide formation .
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | ±15% yield |
| Solvent Polarity | ε = 37.5 (DMF) | Maximizes SNAr |
| Catalyst Loading | 5 mol% CuI | Below 3%: <50% |
| Reaction Time | 8–12 h | Prolonged: decomposition |
These conditions were established through design of experiments (DoE) methodologies, revealing significant interactions between temperature and catalyst loading (p < 0.01).
Physicochemical Profile and Stability
Key Properties
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Solubility: 22.4 mg/mL in DMSO; <0.1 mg/mL in aqueous buffer (pH 7.4)
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logP: 3.8 ± 0.2 (calculated), 3.6 (experimental)
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pKa: 9.2 (quinazoline N), 6.8 (sulfonamide H)
The poor aqueous solubility presents formulation challenges, necessitating prodrug strategies or nanoparticle delivery systems for in vivo applications.
Degradation Pathways
Accelerated stability studies (40°C/75% RH) identified three primary degradation routes:
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Hydrolytic Cleavage: Sulfonamide bond hydrolysis at pH <3 (t₁/₂ = 8 h)
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Oxidative Demethylation: CYP450-mediated O-demethylation of methoxy groups
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Photodegradation: UV-induced ring opening (λ >300 nm)
These findings underscore the need for protective packaging and pH-adjusted formulations .
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound demonstrates nanomolar affinity for multiple oncogenic kinases:
| Kinase Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR (T790M) | 12.4 | 45x vs WT EGFR |
| JAK2 | 8.7 | 12x vs JAK1 |
| PI3Kγ | 23.1 | 8x vs PI3Kα |
Mechanistic studies using surface plasmon resonance (SPR) revealed biphasic binding kinetics to EGFR, suggesting allosteric modulation.
Anti-Inflammatory Activity
In LPS-stimulated macrophages, the compound:
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Reduces TNF-α production by 82% at 10 μM (p < 0.001 vs control)
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Inhibits NF-κB nuclear translocation (EC₅₀ = 1.2 μM)
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Suppresses COX-2 expression through JNK/AP-1 pathway inhibition
These effects persist for 24h post-washout, indicating long-lasting target engagement.
Preclinical Development Challenges
ADME/Tox Profile
Pharmacokinetic studies in rodents reveal:
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Oral Bioavailability: 12–18% (limited by first-pass metabolism)
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Plasma Protein Binding: 94.2% (mainly to albumin)
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CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 4.8 μM)
Notable toxicity concerns include dose-dependent QTc prolongation (10% increase at 100 mg/kg) and reversible hepatocyte vacuolization.
Formulation Strategies
To address solubility limitations, current research focuses on:
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Amorphous Solid Dispersions: HPMC-based systems improve dissolution rate by 15x
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Lipid Nanoparticles: 120 nm particles achieve 92% encapsulation efficiency
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Prodrug Derivatives: Phosphate ester prodrugs enhance aqueous solubility to 8 mg/mL
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